molecular formula C11H8BrF2NO2 B1414341 Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate CAS No. 1807020-49-0

Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate

Cat. No. B1414341
M. Wt: 304.09 g/mol
InChI Key: UXAOSNPJFNFIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate, more commonly known as EBCDFB, is an organic compound with a wide range of applications in scientific research. It is a member of the bromo-cyano-difluoromethylbenzoate family and has a molecular formula of C9H7BrF2NO2. It is a colorless solid with a melting point of 78-80°C and a boiling point of 220-222°C. It is also highly soluble in water and alcohols.

Mechanism Of Action

The exact mechanism of action of EBCDFB is not yet fully understood. However, it is believed to act as a catalyst in the formation of heterocyclic compounds, as well as in the synthesis of biologically active compounds. It is also believed to be involved in the formation of hydrogen bonds between molecules, which may lead to the formation of more stable compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of EBCDFB are not yet fully understood. However, it is known to be an effective catalyst in the formation of heterocyclic compounds, as well as in the synthesis of biologically active compounds. It is also believed to be involved in the formation of hydrogen bonds between molecules, which may lead to the formation of more stable compounds.

Advantages And Limitations For Lab Experiments

The main advantages of using EBCDFB in laboratory experiments are its high solubility in water and alcohols, its low cost, and its availability in a variety of forms. Additionally, it is relatively easy to synthesize and can be used in a wide range of applications. However, it is important to note that EBCDFB is a highly reactive compound and should be handled with caution. It is also important to note that it is a toxic compound and should not be ingested.

Future Directions

The future of EBCDFB in scientific research is promising, as it has a wide range of applications. Future research will focus on understanding its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research will explore the synthesis of more complex heterocyclic compounds using EBCDFB as a building block. Finally, research will also focus on the development of more efficient and cost-effective synthesis methods for EBCDFB.

Scientific Research Applications

EBCDFB has been widely used in scientific research, particularly in the field of medicinal chemistry. It is a useful building block in the synthesis of various heterocyclic compounds, such as thiophene, pyrrole, and furan derivatives. It has also been used in the synthesis of several biologically active compounds, such as anti-inflammatory agents, anticancer drugs, and antifungal agents.

properties

IUPAC Name

ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-3-6(5-15)9(12)8(7)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAOSNPJFNFIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.